Methyl 2-morpholino-5-nitrobenzenecarboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2-morpholino-5-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-morpholino-5-nitrobenzenecarboxylate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-morpholino-5-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-morpholino-5-nitrobenzenecarboxylate can be compared with similar compounds such as:
- Methyl 2-morpholino-4-nitrobenzenecarboxylate
- Methyl 2-piperidino-5-nitrobenzenecarboxylate
- Methyl 2-morpholino-5-chlorobenzenecarboxylate
These compounds share structural similarities but differ in the position or nature of substituents on the benzene ring. The unique combination of the nitro group and morpholine ring in this compound provides distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-morpholin-4-yl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVAXLVFPLUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372407 | |
Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-55-1 | |
Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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